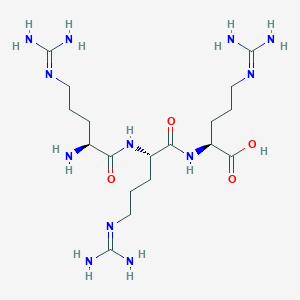
Arginyl-arginyl-arginine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arginyl-arginyl-arginine is a tripeptide composed of three arginine molecules. Arginine is a semi-essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, immune function, and nitric oxide production. The tripeptide structure of this compound enhances its biological activity and makes it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of arginyl-arginyl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The first arginine molecule is attached to the resin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting group on the amino acid is removed using trifluoroacetic acid (TFA).
Sequential Addition: The next arginine molecule is added using the same coupling and deprotection steps.
Cleavage: The completed tripeptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the tripeptide are inserted into bacterial or yeast cells, which then produce the peptide through their natural protein synthesis machinery.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the guanidino groups of the arginine residues.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Oxidized forms of arginine, such as nitroarginine.
Reduction Products: Reduced forms of the peptide, though less common.
Substitution Products: Peptides with modified side chains.
Chemistry:
Peptide Synthesis: this compound is used as a model compound in peptide synthesis studies.
Catalysis: It can act as a catalyst in certain biochemical reactions.
Biology:
Protein Interactions: The tripeptide is studied for its role in protein-protein interactions.
Cell Signaling: It is involved in cell signaling pathways, particularly those related to nitric oxide production.
Medicine:
Drug Development: this compound is explored as a potential therapeutic agent for various conditions, including cardiovascular diseases and immune disorders.
Diagnostics: It is used in diagnostic assays to study arginine metabolism.
Industry:
Food Industry: The peptide is investigated for its potential as a flavor enhancer.
Cosmetics: It is used in cosmetic formulations for its skin-conditioning properties.
作用机制
Arginyl-arginyl-arginine exerts its effects primarily through its interaction with nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide (NO). NO is a critical signaling molecule involved in vasodilation, immune response, and neurotransmission. The tripeptide also interacts with various receptors and enzymes, modulating their activity and influencing cellular processes.
相似化合物的比较
Arginyl-lysyl-arginine: Another tripeptide with similar properties but different biological activities.
Arginyl-arginyl-lysine: A tripeptide with a different sequence, affecting its interaction with biological targets.
Uniqueness: Arginyl-arginyl-arginine is unique due to its specific sequence of three arginine molecules, which enhances its ability to interact with NOS enzymes and produce NO. This makes it particularly effective in applications related to cardiovascular health and immune function.
属性
分子式 |
C18H38N12O4 |
|---|---|
分子量 |
486.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C18H38N12O4/c19-10(4-1-7-26-16(20)21)13(31)29-11(5-2-8-27-17(22)23)14(32)30-12(15(33)34)6-3-9-28-18(24)25/h10-12H,1-9,19H2,(H,29,31)(H,30,32)(H,33,34)(H4,20,21,26)(H4,22,23,27)(H4,24,25,28)/t10-,11-,12-/m0/s1 |
InChI 键 |
XPSGESXVBSQZPL-SRVKXCTJSA-N |
手性 SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
规范 SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


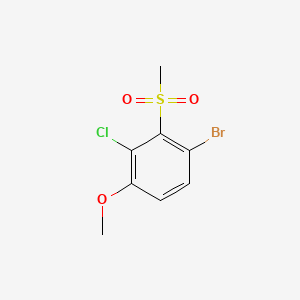
![14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14765813.png)

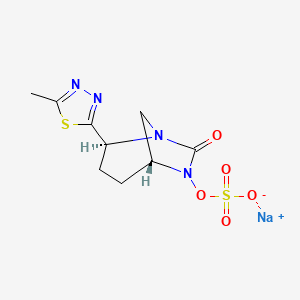
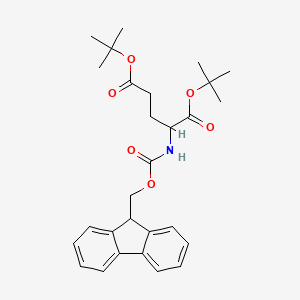



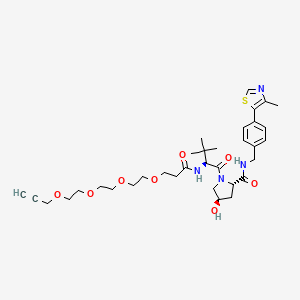
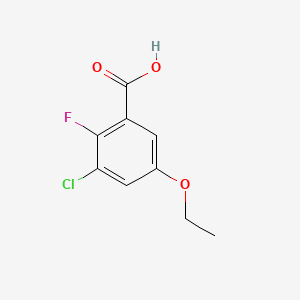
![N-[2-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B14765871.png)



